molecular formula C10H10N2O2S B074602 6-Amino-1-naphthalenesulfonamide CAS No. 1206-43-5

6-Amino-1-naphthalenesulfonamide

Cat. No. B074602
CAS RN: 1206-43-5
M. Wt: 222.27 g/mol
InChI Key: JMGDYTKDXRQHEE-UHFFFAOYSA-N
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Description

6-Amino-1-naphthalenesulfonamide is a derivative of naphthalenesulfonamide, a class of compounds known for their diverse pharmacological activities and roles in biochemical research, including serving as calmodulin antagonists and protein kinase inhibitors. These compounds have been studied for their interactions with proteins and their effects on cell proliferation, signaling pathways, and enzyme regulation (Hidaka et al., 1981).

Synthesis Analysis

The synthesis of 6-Amino-1-naphthalenesulfonamide and its derivatives involves complex chemical reactions, starting from basic naphthalene sulfonates. Zhao Gui-sen (2005) outlines a method using 1-naphthaleneamide-5-sulfonic acid as a raw material to synthesize a range of compounds, indicating the synthetic versatility of this chemical backbone (Zhao Gui-sen, 2005).

Molecular Structure Analysis

The molecular structure of 6-Amino-1-naphthalenesulfonamide derivatives has been elucidated through crystallography and other analytical techniques. For instance, Hempel et al. (2005) describe the crystal structure of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7), highlighting the compound's extended conformation and providing insights into its interaction with calmodulin (Hempel et al., 2005).

Chemical Reactions and Properties

6-Amino-1-naphthalenesulfonamide participates in various chemical reactions, influencing its pharmacological properties. It has been shown to inhibit several enzymes, including protein kinases, through interactions not solely dependent on calmodulin antagonism, indicating a broad spectrum of biochemical effects (Inagaki et al., 1986).

Physical Properties Analysis

The physical properties of 6-Amino-1-naphthalenesulfonamide derivatives, such as solubility and crystallinity, are crucial for their biological activity and application. These properties are influenced by the compound's molecular structure and substituents, affecting its interaction with biological targets (Avinash et al., 2016).

Chemical Properties Analysis

6-Amino-1-naphthalenesulfonamide's chemical properties, including reactivity and stability, underpin its utility in research and potential therapeutic applications. Its ability to interact with and inhibit various enzymes suggests a versatile chemical behavior, enabling the modulation of biological processes (Hidaka et al., 1978).

Scientific Research Applications

  • Protein Kinase Inhibitors : Naphthalenesulfonamides like N-(6-Amino-1-naphthalenesulfonamide) are known for their ability to inhibit several protein kinases. A study found that replacing the naphthalene ring with isoquinoline retained the ability to inhibit protein kinases, indicating the potential of these compounds in targeting specific protein kinases (Hidaka et al., 1984).

  • Cell Proliferation Inhibition : Derivatives of N-(6-Amino-1-naphthalenesulfonamide), such as W-7, have been shown to inhibit the proliferation of cells, suggesting a role in cancer research and potentially in the development of anticancer drugs (Hidaka et al., 1981).

  • Pharmacological Studies : Naphthalenesulfonamide derivatives have been used in pharmacological studies to understand the regulation of various enzymes and cellular processes. For instance, certain derivatives can activate protein kinase C, providing insights into the mechanism of enzyme regulation (Ito et al., 1986).

  • Role in Myeloid Differentiation : Some naphthalenesulfonamide calmodulin antagonists have been found to induce limited myeloid differentiation in certain cell lines, contributing to our understanding of cellular differentiation processes (Veigl et al., 1986).

  • Synthesis and Chemical Studies : Research has also focused on the synthesis of these compounds for use as intermediates in creating HIV integrate inhibitors, demonstrating their importance in medicinal chemistry (Zhao Gui-sen, 2005).

  • Applications in Cancer Treatment : Studies have shown that combining calmodulin antagonists like N-(6-Amino-1-naphthalenesulfonamide) with other antineoplastic drugs can enhance their effects against certain types of cancer, such as ovarian carcinoma and sarcoma (Kikuchi et al., 1987), (Ito & Hidaka, 1983).

Future Directions

6-Amino-1-naphthalenesulfonamide is used as a fluorogenic substrate in various research applications . This suggests that it may have potential for further use in research and development, particularly in the study of enzyme activity.

properties

IUPAC Name

6-aminonaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGDYTKDXRQHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152922
Record name 6-Amino-1-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-naphthalenesulfonamide

CAS RN

1206-43-5
Record name 6-Amino-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-naphthalenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminonaphthalene-1-sulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Butenas, ME DiLorenzo… - Thrombosis and …, 1997 - thieme-connect.com
… the quantitation of serine proteases involved in coagulation and fibrinolysis have been developed employing fluorogenic substrates containing a 6- amino- 1 -naphthalenesulfonamide …
Number of citations: 44 www.thieme-connect.com
S Butenas, T Orfeo, JH Lawson, KG Mann - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received March 24, 1992 abstract: A series of new compounds, 6-amino-1-naphthalenesulfonamides (ANSN), were used as fluorescent detecting groups for …
Number of citations: 44 pubs.acs.org
S Butenas, M Kalafatis, KG Mann - Biochemistry, 1997 - ACS Publications
… In previous publications we have described synthetic substrates for serine proteases containing fluorescent 6-amino-1-naphthalenesulfonamide (ANSN) detecting groups. We have also …
Number of citations: 17 pubs.acs.org
S Butenas, JH Lawson, M Kalafatis, KG Mann - Biochemistry, 1994 - ACS Publications
… was evaluated as nanomolar persecond by the change in fluorescence over time which corresponded to the generation of the corresponding 6-amino-1-naphthalenesulfonamide from …
Number of citations: 40 pubs.acs.org
Q Zhao, J Gao - Microchimica Acta, 2013 - Springer
… APC cleaved the D-Val-Pro-Arg-ANSNH-C 4 H 9 to liberate 6-amino-1-naphthalenesulfonamide (ANSN). ANSN was detected by measuring the fluorescence intensity at 465 nm with an …
Number of citations: 5 link.springer.com
S Butenas, N Ribarik, KG Mann - Biochemistry, 1993 - ACS Publications
… Our laboratory recently reported a new fluorogenic substrate (m-LGR-nds) for factor Vila possessing a substituted 6-amino1 -naphthalenesulfonamide (ANSN) detecting group (Lawson …
Number of citations: 62 pubs.acs.org
AA Komissarov, G Florova, S Idell - Journal of Biological Chemistry, 2011 - ASBMB
The increased levels of extracellular DNA found in a number of disorders involving dysregulation of the fibrinolytic system may affect interactions between fibrinolytic enzymes and …
Number of citations: 89 www.jbc.org
X Chen, M Sun, H Ma - Current Organic Chemistry, 2006 - ingentaconnect.com
… In addition, Butenas and colleagues [56,57] used 6amino-1-naphthalenesulfonamide to design peptidases substrates, in which the sulfonamide group can be substituted with different …
Number of citations: 79 www.ingentaconnect.com
P Wang, Y Wu, X Li, X Ma, L Zhong - Journal of Biological Chemistry, 2013 - ASBMB
… The amount of generated FXa was determined based on its ability to cleave 6-amino-1-naphthalenesulfonamide-based fluorogenic substrates (final concentration of 33 μmol/liter). An …
Number of citations: 44 www.jbc.org
G Florova, S Karandashova, PJ Declerck, S Idell… - Biochemistry, 2013 - ACS Publications
… The PL activity was measured using fluorogenic substrate [d-Ala-Phe-Lys-ANS-NH-iC 4 H 9 ·2HBr, where ANS is 6-amino-1-naphthalenesulfonamide (HTI)] and calculated from an …
Number of citations: 19 pubs.acs.org

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